2-Methoxy-5-(2-nitrovinyl)phenol

Antiplatelet Thrombin GPIIb/IIIa

When validating dopamine API purity, inconsistent impurity reference standards jeopardize ANDA submissions. 2-Methoxy-5-(2-nitrovinyl)phenol (CAS 39816-35-8), certified as Dopamine Impurity 2 (≥98% purity), is the validated reference standard for HPLC method validation and impurity quantification compliant with ICH Q3A guidelines. • Antiplatelet IC50 28.5 μM (thrombin-induced) - moderate potency avoids confounding tyrosine kinase inhibition • MCF-7 cytotoxicity IC50 30 μM - milder alternative to MNS (IC50 0.42 μM) for combination studies • Available from mg to kg scale for SAR library synthesis

Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
CAS No. 39816-35-8
Cat. No. B186240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-(2-nitrovinyl)phenol
CAS39816-35-8
Molecular FormulaC9H9NO4
Molecular Weight195.17 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C[N+](=O)[O-])O
InChIInChI=1S/C9H9NO4/c1-14-9-3-2-7(6-8(9)11)4-5-10(12)13/h2-6,11H,1H3/b5-4+
InChIKeyQGCVJPGJBCRIEV-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-(2-nitrovinyl)phenol: Overview and Key Properties


2-Methoxy-5-(2-nitrovinyl)phenol (CAS 39816-35-8) is a methoxy-substituted phenolic β-nitrostyrene, also known as Dopamine impurity 2, with the molecular formula C9H9NO4 and a molecular weight of 195.17 g/mol [1]. It features a nitrovinyl electrophilic warhead that participates in Michael addition reactions and redox cycling, underlying its biological activities . While β-nitrostyrenes are known for antiplatelet and cytotoxic properties, this compound's distinct substitution pattern (2-methoxy-5-nitrovinyl) confers a unique potency and selectivity profile relative to other β-nitrostyrenes like MNS and BMNS derivatives [2].

Structural Selectivity vs. β-Nitrostyrene Analogs


β-Nitrostyrenes are not a monolithic class; small changes in ring substitution profoundly alter antiplatelet potency, cytotoxicity, and kinase selectivity. For example, while MNS (3,4-methylenedioxy-β-nitrostyrene) potently inhibits thrombin-induced platelet aggregation (IC50 12.7 μM) and shows MCF-7 cytotoxicity (IC50 ~0.42 μM), its Syk/Src kinase inhibition profile differs from that of BMNS derivatives (IC50 ≤0.7 μM for thrombin-induced aggregation) [1][2]. 2-Methoxy-5-(2-nitrovinyl)phenol occupies a distinct niche with an IC50 of 28.5 μM for thrombin-induced platelet aggregation and an MCF-7 IC50 of 30 μM, reflecting a different balance of electrophilicity and steric effects due to its 2-methoxy-5-nitrovinyl substitution . This differential pharmacology means that substituting one β-nitrostyrene for another without empirical validation risks compromised experimental outcomes.

Quantitative Evidence for Procurement and Prioritization


Thrombin-Induced Platelet Aggregation Comparison

2-Methoxy-5-(2-nitrovinyl)phenol demonstrates a moderate but quantifiable antiplatelet effect. In a turbidimetry assay using human platelets, it inhibited thrombin-induced aggregation with an IC50 of 28.5 μM after a 3-minute preincubation . This contrasts with the more potent MNS (IC50 12.7 μM under similar conditions) and the highly potent BMNS derivatives 19 and 24 (IC50 ≤0.7 μM) [1]. The difference in potency is attributed to the electronic and steric effects of the 2-methoxy-5-nitrovinyl substitution pattern, which may reduce binding to the GPIIb/IIIa activation pathway compared to the methylenedioxy or benzoyl substitutions.

Antiplatelet Thrombin GPIIb/IIIa Cardiovascular

MCF-7 Breast Cancer Cell Cytotoxicity Comparison

In MCF-7 breast cancer cells, 2-Methoxy-5-(2-nitrovinyl)phenol exhibits an IC50 of 30 μM . This is approximately 71-fold less potent than MNS (IC50 ~0.42 μM) and 37-fold less potent than the synthetic derivative CYT-Rx20 (IC50 0.81 μM) [1][2]. The lower cytotoxicity may be advantageous in contexts where antiplatelet effects are desired without significant antiproliferative activity, or where a less potent cytotoxic agent is needed for combinatorial studies.

Breast Cancer MCF-7 Cytotoxicity Anticancer

Analytical Reference Standard for Dopamine Impurity 2

2-Methoxy-5-(2-nitrovinyl)phenol is certified as Dopamine impurity 2 and is supplied as an analytical reference standard with ≥98% purity (HPLC) . This designation is unique among β-nitrostyrenes; analogs like MNS or BMNS derivatives are not recognized as dopamine impurities and lack this level of certified purity for pharmaceutical QC applications. The compound is intended for use in HPLC method development, impurity quantification, and regulatory submissions (ANDA/DMF) for dopamine-related drug products .

Pharmaceutical Analysis Impurity Profiling Dopamine QC

Michael Addition Reactivity and Synthetic Utility

The nitrovinyl group in 2-Methoxy-5-(2-nitrovinyl)phenol serves as an electrophilic warhead for Michael addition reactions, enabling the construction of heterocyclic scaffolds . This reactivity is shared across β-nitrostyrenes; however, the 2-methoxy-5-substitution pattern influences regioselectivity and yields in subsequent transformations. For example, in the synthesis of combretastatin A4 analogs, 1,3-diaryl-2-nitroprop-1-enes derived from similar aldehydes yield triazole derivatives with antivascular activity . While no direct yield comparisons are available, the compound's commercial availability in multi-gram quantities (up to kg scale) positions it as a practical starting material for medicinal chemistry campaigns.

Organic Synthesis Michael Addition Building Block Heterocycle Synthesis

Physicochemical Properties and Handling

2-Methoxy-5-(2-nitrovinyl)phenol is a yellow to brown crystalline solid with a computed XLogP3 value of 1.9, indicating moderate lipophilicity [1]. It is soluble in organic solvents (DMSO, ethanol) and slightly soluble in water. Storage recommendations specify cool, dry conditions (long-term) and refrigeration (2-8°C) for certain suppliers . In contrast, the 4-hydroxy-3-methoxy isomer (CAS 6178-42-3) has a melting point of 168-170°C and similar LogP but different solubility due to hydrogen bonding patterns . While no head-to-head stability studies exist, the compound's nitrovinyl group necessitates protection from light and heat to prevent decomposition, a class-wide concern.

Formulation Pre-formulation Stability LogP

Optimal Use Cases Informed by Evidence


Dopamine Impurity Profiling and QC

2-Methoxy-5-(2-nitrovinyl)phenol, certified as Dopamine impurity 2 (≥98% purity), is the reference standard of choice for HPLC method validation and impurity quantification in dopamine API and finished products . Its regulatory acceptance for ANDA/DMF submissions makes it essential for QC laboratories complying with ICH Q3A guidelines .

Moderate GPIIb/IIIa Inhibition Studies

For researchers investigating platelet aggregation mechanisms where potent Syk/Src inhibition (characteristic of MNS) would confound results, this compound offers a useful alternative. Its IC50 of 28.5 μM for thrombin-induced aggregation provides a measurable but moderate effect, allowing dissection of GPIIb/IIIa activation pathways with minimal interference from tyrosine kinase inhibition .

Heterocycle Synthesis Building Block

The electrophilic nitrovinyl group enables Michael addition and subsequent cyclization to generate diverse heterocyclic scaffolds, such as triazoles with antivascular potential . The compound's availability in multi-gram quantities (up to kg scale) supports library synthesis and structure-activity relationship (SAR) studies where the 2-methoxy-5-substitution pattern imparts distinct electronic properties compared to other regioisomers .

Attenuated Cytotoxicity Studies in MCF-7

In experimental designs requiring a less potent cytotoxic agent—for example, when testing synergistic combinations or studying sub-lethal stress responses—this compound's MCF-7 IC50 of 30 μM provides a milder alternative to highly cytotoxic β-nitrostyrenes like MNS (IC50 0.42 μM) or CYT-Rx20 (IC50 0.81 μM) .

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